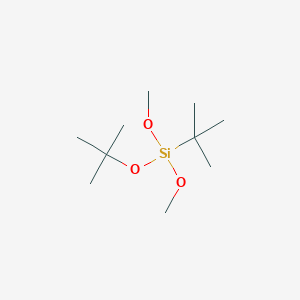
4-Amino-1-ethylpyridin-1-ium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-1-ethylpyridin-1-ium chloride is a chemical compound with the molecular formula C7H11ClN2 It is a pyridinium salt, which means it contains a positively charged pyridinium ion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-1-ethylpyridin-1-ium chloride typically involves the alkylation of 4-aminopyridine with ethyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the pyridinium salt. The reaction conditions often include heating the mixture to a specific temperature to ensure complete reaction.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to maximize yield and purity. The process may involve continuous flow reactors to ensure consistent production and quality control measures to monitor the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Amino-1-ethylpyridin-1-ium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the pyridinium ion back to its neutral form.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while substitution reactions can produce various substituted pyridinium salts.
Applications De Recherche Scientifique
4-Amino-1-ethylpyridin-1-ium chloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Medicine: Research has explored its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-amino-1-ethylpyridin-1-ium chloride involves its interaction with specific molecular targets. The positively charged pyridinium ion can interact with negatively charged sites on enzymes or receptors, leading to inhibition or activation of biological pathways. The amino group can also participate in hydrogen bonding, further influencing its activity.
Comparaison Avec Des Composés Similaires
- 1-Ethylpyridin-1-ium chloride
- 4-Amino-1-methylpyridin-1-ium chloride
- 4-Amino-1-propylpyridin-1-ium chloride
Comparison: 4-Amino-1-ethylpyridin-1-ium chloride is unique due to its specific ethyl substitution at the nitrogen atom, which can influence its reactivity and interactions compared to other similar compounds
Propriétés
Numéro CAS |
133804-81-6 |
|---|---|
Formule moléculaire |
C7H11ClN2 |
Poids moléculaire |
158.63 g/mol |
Nom IUPAC |
1-ethylpyridin-1-ium-4-amine;chloride |
InChI |
InChI=1S/C7H10N2.ClH/c1-2-9-5-3-7(8)4-6-9;/h3-6,8H,2H2,1H3;1H |
Clé InChI |
YTWJZEKWWNQBRE-UHFFFAOYSA-N |
SMILES canonique |
CC[N+]1=CC=C(C=C1)N.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bicyclo[3.1.1]hept-2-ene-2-carbonitrile, 6,6-dimethyl-, (1R,5S)-](/img/structure/B14262552.png)

![5-Fluoro-1-aza-5-silabicyclo[3.3.3]undecane](/img/structure/B14262556.png)
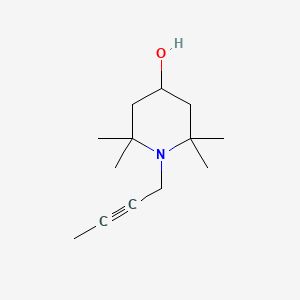

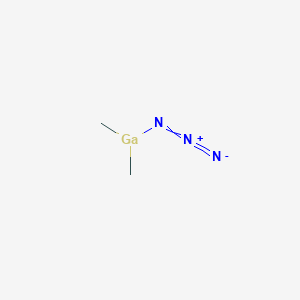
(propan-2-yl)silane](/img/structure/B14262564.png)
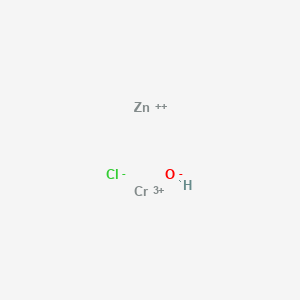

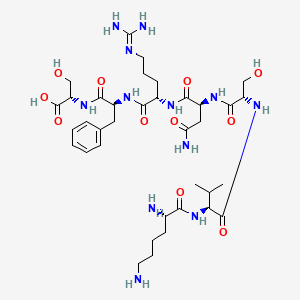
![Bis[di(propan-2-yl)amino]boranecarbonitrile](/img/structure/B14262592.png)
